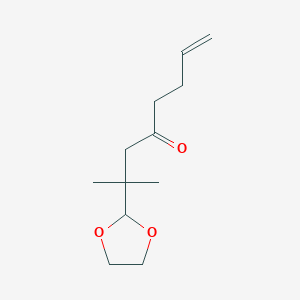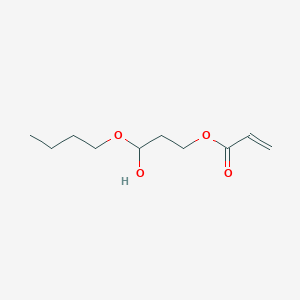
3-Butoxy-3-hydroxypropyl prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butoxy-3-hydroxypropyl prop-2-enoate typically involves the esterification of acrylic acid with 3-butoxy-1,2-propanediol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants .
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves continuous feeding of the reactants and removal of the water formed during the reaction to drive the equilibrium towards the formation of the ester. The product is then purified by distillation to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
3-Butoxy-3-hydroxypropyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted by nucleophiles to form different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used
Scientific Research Applications
3-Butoxy-3-hydroxypropyl prop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its potential in creating biocompatible coatings for medical devices.
Industry: Utilized in the production of adhesives, coatings, and sealants .
Mechanism of Action
The mechanism of action of 3-butoxy-3-hydroxypropyl prop-2-enoate involves its ability to undergo polymerization reactions. The compound can form cross-linked networks, which are essential in creating durable and flexible materials. The molecular targets and pathways involved in its action are primarily related to its reactivity with other monomers and its ability to form stable polymers .
Comparison with Similar Compounds
Similar Compounds
3-Butoxy-2-hydroxypropyl acrylate: Similar in structure but differs in the position of the hydroxyl group.
2-Hydroxypropyl acrylate: Lacks the butoxy group, making it less hydrophobic.
Butyl acrylate: Lacks the hydroxyl group, affecting its reactivity and applications .
Uniqueness
3-Butoxy-3-hydroxypropyl prop-2-enoate is unique due to its combination of hydrophilic and hydrophobic properties, making it versatile in various applications. Its ability to undergo polymerization and form stable networks sets it apart from other similar compounds .
Properties
CAS No. |
88484-23-5 |
|---|---|
Molecular Formula |
C10H18O4 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
(3-butoxy-3-hydroxypropyl) prop-2-enoate |
InChI |
InChI=1S/C10H18O4/c1-3-5-7-13-10(12)6-8-14-9(11)4-2/h4,10,12H,2-3,5-8H2,1H3 |
InChI Key |
ZCWYFTJABRHRRB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(CCOC(=O)C=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-Dichloro-N-[(2-methoxyethoxy)methyl]-N-methylacetamide](/img/structure/B14385327.png)
![N,N'-Methylenebis[N-(methanesulfonyl)methanesulfonamide]](/img/structure/B14385328.png)
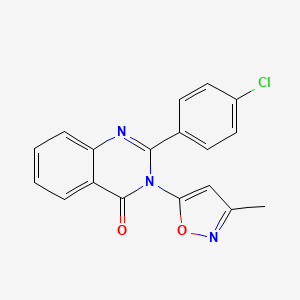

![Methyl [2-(3-amino-3-oxopropanoyl)phenyl]acetate](/img/structure/B14385336.png)
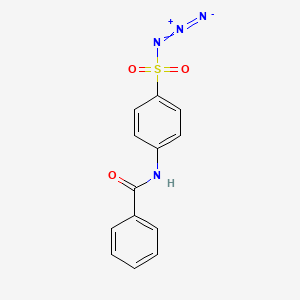
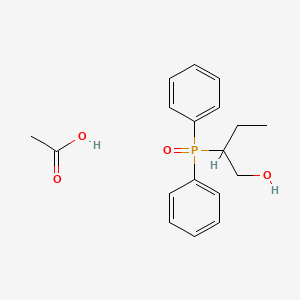
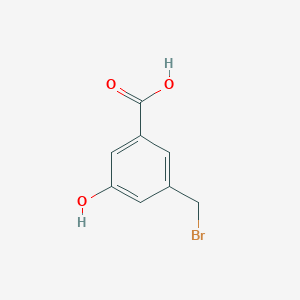
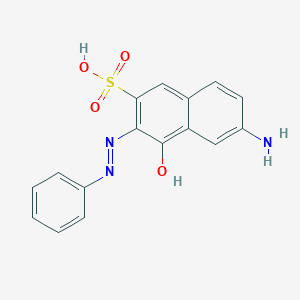
![7-Acetyl-6-methoxy-9-oxa-1,4-dithiaspiro[4.5]decan-10-one](/img/structure/B14385370.png)
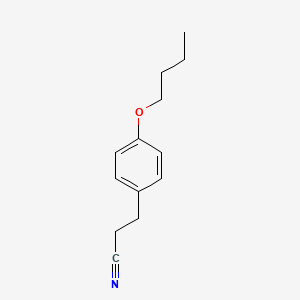
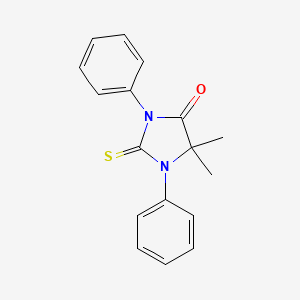
![5,5'-(Ethane-1,2-diyl)bis{3-[2-(4-nitrophenyl)hydrazinylidene]-3H-indole}](/img/structure/B14385385.png)
